4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)14-8-4-12(5-9-14)16(23)19-18-21-20-17(25-18)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3,(H,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYTGUQFQWKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as a reagent. The final step involves coupling the oxadiazole intermediate with the benzamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and solvents are selected to maximize efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the 1,3,4-oxadiazole scaffold as anticancer agents. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. In particular, compounds similar to 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated significant cytotoxic effects against breast and colon cancer cells.
Case Study:
A study published in Molecules demonstrated that oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhances activity due to increased lipophilicity and better interaction with cellular targets .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to reactivation of tumor suppressor genes.
Research Findings:
A patent application noted that related oxadiazole compounds effectively inhibited HDAC6 activity, suggesting a potential therapeutic application in cancer treatment . The mechanism involves binding to the enzyme's active site, preventing substrate access.
Antimicrobial Properties
The oxadiazole derivatives have also been explored for their antimicrobial activities. Studies indicate that these compounds can exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Research Insights:
In vitro assays revealed that certain oxadiazole derivatives possess significant antibacterial activity comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes .
Material Science Applications
Beyond biological applications, This compound has potential uses in material science due to its fluorescent properties. Research into similar compounds has shown their applicability in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts distinct electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. Additionally, the methoxyphenyl group enhances its stability and solubility, making it a versatile compound for various applications.
Biological Activity
4-(Dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The oxadiazole moiety is known for its role in enhancing bioactivity by interacting with biological macromolecules.
Biological Activities
-
Anticancer Activity
- Research indicates that derivatives containing the oxadiazole structure exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.20–2.58 μM against various cancer cell lines .
- A study highlighted a related compound that inhibited RET kinase activity, suggesting potential as a therapeutic agent for cancer treatment .
- Antimicrobial Properties
- Enzyme Inhibition
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values: 0.20–2.58 μM | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Inhibition of RET kinase |
Case Study: Anticancer Efficacy
In a significant study involving various synthetic derivatives of oxadiazole compounds, one derivative exhibited an IC50 value of 25 nM against gastric cancer cell lines (NUGC). This suggests a high level of potency and specificity towards cancer cells compared to normal fibroblast cells .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Synthesis Steps :
Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Benzamide Coupling : Reaction of the oxadiazole intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization :
-
Temperature : Maintain 0–5°C during coupling to minimize side reactions .
-
pH : Neutral to slightly basic conditions (pH 7–8) improve coupling efficiency .
-
Solvent : Use anhydrous DMF or THF to enhance solubility and reaction homogeneity .
Table 1 : Yield Optimization Under Varying Conditions
Temperature (°C) Solvent Yield (%) 0–5 DMF 72 25 THF 58 0–5 THF 68
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ 2.8–3.1 ppm for ¹H; δ 40–45 ppm for ¹³C) and oxadiazole protons (δ 8.1–8.5 ppm) .
- Infrared Spectroscopy (IR) :
- Key bands: C=O stretch (~1680 cm⁻¹), N–H bend (~3300 cm⁻¹), and oxadiazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure (orthorhombic space group P2₁2₁2₁) to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting the methoxyphenyl group) impact biological activity?
- Methodology :
Comparative SAR Studies : Synthesize analogs with substituents like chloro (Cl), nitro (NO₂), or methyl (CH₃) at the 4-methoxyphenyl position.
Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to evaluate IC₅₀/MIC values .
- Key Findings :
- 4-Chlorophenyl analogs show 2–3× higher antitumor activity due to increased lipophilicity .
- Nitro-substituted derivatives exhibit reduced solubility, limiting bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. PBS) .
- Purity Issues : Byproducts from incomplete synthesis (e.g., unreacted hydrazides) may skew results .
- Resolution Strategies :
Standardized Protocols : Use validated cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin for cytotoxicity).
HPLC-Purity Verification : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like topoisomerase II or COX-2 .
- Key Residues : Oxadiazole nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Arg503 in COX-2) .
- MD Simulations :
- Conditions : 100 ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-enzyme complexes .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields while minimizing toxic byproducts during synthesis?
- Strategies :
- Catalyst Screening : Use DMAP or EDCI to accelerate coupling reactions .
- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM][BF₄]) to reduce toxicity .
- Byproduct Analysis :
- LC-MS : Identify and quantify impurities (e.g., unreacted benzoyl chloride) .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
- Approaches :
Prodrug Design : Introduce phosphate or glycoside groups at the benzamide nitrogen .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
